Cas no 1267172-53-1 (5-(4-Bromo-3-methyl-phenyl)-furan-2-carboxylic acid methyl ester)

5-(4-Bromo-3-methyl-phenyl)-furan-2-carboxylic acid methyl ester is a brominated furan derivative with a methyl ester functional group, serving as a versatile intermediate in organic synthesis. Its structure combines a substituted phenyl ring with a furan core, offering reactivity for further functionalization, particularly in cross-coupling reactions or heterocyclic modifications. The bromine substituent enhances its utility in palladium-catalyzed transformations, while the methyl ester group provides a handle for hydrolysis or transesterification. This compound is valuable in pharmaceutical and materials research, where its scaffold can be tailored for bioactive molecule development or polymer precursors. High purity and well-defined reactivity make it suitable for precise synthetic applications.
5-(4-Bromo-3-methyl-phenyl)-furan-2-carboxylic acid methyl ester structure
1267172-53-1 structure
商品名:5-(4-Bromo-3-methyl-phenyl)-furan-2-carboxylic acid methyl ester
CAS番号:1267172-53-1
MF:C13H11BrO3
メガワット:295.128643274307
CID:5216926

5-(4-Bromo-3-methyl-phenyl)-furan-2-carboxylic acid methyl ester 化学的及び物理的性質

名前と識別子

    • Methyl5-(4-bromo-3-methylphenyl)furan-2-carboxylate
    • Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate
    • methyl 5-(4-bromo-3-methylphenyl)-2-furoate
    • A908382
    • 5-(4-Bromo-3-methyl-phenyl)-furan-2-carboxylic acid methyl ester
    • インチ: 1S/C13H11BrO3/c1-8-7-9(3-4-10(8)14)11-5-6-12(17-11)13(15)16-2/h3-7H,1-2H3
    • InChIKey: KSIYJEJOVDALSM-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1C)C1=CC=C(C(=O)OC)O1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 282
  • トポロジー分子極性表面積: 39.4
  • 疎水性パラメータ計算基準値(XlogP): 3.9

5-(4-Bromo-3-methyl-phenyl)-furan-2-carboxylic acid methyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM491961-1g
Methyl5-(4-bromo-3-methylphenyl)furan-2-carboxylate
1267172-53-1 97%
1g
$396 2024-08-02
Ambeed
A463949-1g
Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate
1267172-53-1 97%
1g
$400.0 2024-04-25
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD608961-1g
Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate
1267172-53-1 97%
1g
¥2744.0 2023-04-03

5-(4-Bromo-3-methyl-phenyl)-furan-2-carboxylic acid methyl ester 関連文献

5-(4-Bromo-3-methyl-phenyl)-furan-2-carboxylic acid methyl esterに関する追加情報

Introduction to 5-(4-Bromo-3-methyl-phenyl)-furan-2-carboxylic acid methyl ester (CAS No. 1267172-53-1)

5-(4-Bromo-3-methyl-phenyl)-furan-2-carboxylic acid methyl ester (CAS No. 1267172-53-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structural features, has been the subject of numerous studies due to its potential applications in drug discovery and advanced material development.

The molecular structure of 5-(4-Bromo-3-methyl-phenyl)-furan-2-carboxylic acid methyl ester consists of a furan ring linked to a substituted benzene ring through a carboxylic acid methyl ester group. The presence of the bromine and methyl substituents on the benzene ring imparts specific chemical and physical properties that make this compound particularly interesting for various applications.

In the realm of medicinal chemistry, 5-(4-Bromo-3-methyl-phenyl)-furan-2-carboxylic acid methyl ester has been explored as a potential lead compound for the development of new therapeutic agents. Recent studies have highlighted its potential as an inhibitor of specific enzymes and receptors, which are implicated in various diseases. For instance, research published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent inhibitory activity against a key enzyme involved in cancer progression, making it a promising candidate for further drug development.

Beyond its medicinal applications, 5-(4-Bromo-3-methyl-phenyl)-furan-2-carboxylic acid methyl ester has also shown promise in materials science. The unique combination of aromatic and heterocyclic moieties provides a robust platform for the synthesis of advanced functional materials. Studies have shown that this compound can be used as a building block for the creation of polymers with enhanced mechanical and thermal properties. These materials have potential applications in areas such as electronics, coatings, and composites.

The synthetic route to 5-(4-Bromo-3-methyl-phenyl)-furan-2-carboxylic acid methyl ester involves several well-established chemical transformations. Typically, the synthesis begins with the reaction of 4-bromo-3-methylbenzaldehyde with furan followed by esterification to form the final product. The high yield and purity achieved through these reactions make this compound readily available for both academic research and industrial applications.

In terms of safety and handling, it is important to note that while 5-(4-Bromo-3-methyl-phenyl)-furan-2-carboxylic acid methyl ester is not classified as a hazardous substance, standard laboratory safety protocols should be followed during its use. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn, and work should be conducted in a well-ventilated area or fume hood.

The ongoing research into 5-(4-Bromo-3-methyl-phenyl)-furan-2-carboxylic acid methyl ester continues to uncover new possibilities for its application. As scientists delve deeper into its properties and potential uses, it is likely that this compound will play an increasingly important role in both pharmaceutical and materials science advancements. Whether as a lead molecule for drug discovery or as a building block for advanced materials, the future prospects for 5-(4-Bromo-3-methyl-phenyl)-furan-2-carboxylic acid methyl ester are indeed promising.

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Amadis Chemical Company Limited
(CAS:1267172-53-1)5-(4-Bromo-3-methyl-phenyl)-furan-2-carboxylic acid methyl ester
A908382
清らかである:99%
はかる:1g
価格 ($):360.0